2-[(Phenylsulfonyl)amino]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the condensation reaction of benzenesulphonohydrazide and 2-carboxybenzaldehyde yields a Schiff base, which upon reaction with dysprosium(III) acetate tetrahydrate, gives a cyclized product, indicating the compound's role in complex synthesis pathways (Asegbeloyin et al., 2019). Another study reports the synthesis of 2-(phenylsulfonyl)amino pyridine, achieved through the sulfonylation of 2-aminopyridine, showcasing the compound's applicability in creating new molecules with potential antimicrobial properties (Ijeomah & Tseeka, 2021).
Molecular Structure Analysis
Molecular structure analysis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives reveals intricate details about their formation and stability. For example, crystal structure analysis of certain derivatives shows that molecules are linked by intermolecular hydrogen bonds, involving carboxylic oxygens, nitrogen atoms, and sulfonyl oxygens, indicating a complex network of non-covalent interactions stabilizing the crystal structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
2-[(Phenylsulfonyl)amino]benzoic acid derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, electrochemical synthesis methods have been developed for the regioselective synthesis of derivatives, showcasing the compound's utility in precise chemical modifications (Sharafi-kolkeshvandi et al., 2016). Additionally, the compound has been involved in Michael addition reactions, highlighting its potential in asymmetric synthesis of complex molecules (Nagaoka et al., 2020).
Physical Properties Analysis
The physical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their crystalline structure, are crucial for understanding their stability and reactivity. The crystal structure analysis shows how the molecular arrangement and non-covalent interactions contribute to the stability of these compounds, which is essential for their potential applications in various fields (Asegbeloyin et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their reactivity in synthesis reactions and potential antibacterial activity, underline the compound's significance in chemical research and potential pharmaceutical applications. The compound's involvement in the synthesis of molecules with antimicrobial properties further highlights its utility in developing new chemical entities (Ijeomah & Tseeka, 2021).
Scientific Research Applications
Receptor Antagonism
4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a derivative of 2-[(phenylsulfonyl)amino]benzoic acid, has been identified as a functional antagonist for the EP1 receptor subtype. This indicates potential applications in targeting specific receptor activities (Naganawa et al., 2006).
Electrochemical Behavior
The electrochemical reduction of derivatives of 2-[(phenylsulfonyl)amino]benzoic acid, such as 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid, has been studied, revealing insights into their electrochemical behavior, which is influenced by factors like the position of sulfo substituent and pH of the solution. This research is crucial for understanding the electrochemical properties of these compounds (Mandić et al., 2004).
Metabolism Studies
Research on the oxidative metabolism of compounds like Lu AA21004, which contain the 2-[(phenylsulfonyl)amino]benzoic acid structure, has been conducted. This work is essential for understanding how such compounds are metabolized in the body and can inform their use in various medical applications (Hvenegaard et al., 2012).
Antimicrobial Applications
Some derivatives of 2-[(phenylsulfonyl)amino]benzoic acid, such as 4-(substituted phenylsulfonyl)amino benzoic acids, have been synthesized and tested for antimicrobial activities. Their significant effectiveness against various microbes highlights their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Molecular Docking and Structural Analysis
The structural analysis and molecular docking studies of compounds like 2-{[2-phenylsulfonyl)hydrazinylidene]methyl}benzoic acid have been conducted. These studies provide valuable insights into the molecular interactions and potential therapeutic applications of these compounds (Asegbeloyin et al., 2019).
properties
IUPAC Name |
2-(benzenesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHUXDVSURYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188388 | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)amino]benzoic acid | |
CAS RN |
34837-67-7 | |
Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzenesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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